molecular formula C13H11NO4 B13483483 1,3-Dioxoisoindolin-2-yl pent-4-enoate

1,3-Dioxoisoindolin-2-yl pent-4-enoate

Cat. No.: B13483483
M. Wt: 245.23 g/mol
InChI Key: ZSQHGLGQUFFISH-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl pent-4-enoate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl pent-4-enoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of 2-(1,3-dioxoisoindolin-2-yl) succinic acid with various aromatic diamines in the presence of triphenyl phosphite (TPP) and pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl pent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl pent-4-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dioxoisoindolin-2-yl pent-4-enoate include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the pent-4-enoate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) pent-4-enoate

InChI

InChI=1S/C13H11NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h2,4-7H,1,3,8H2

InChI Key

ZSQHGLGQUFFISH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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